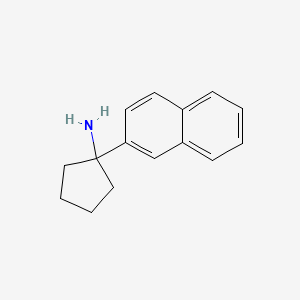1-(2-Naphthyl)cyclopentanamine
CAS No.:
Cat. No.: VC15765088
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17N |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 1-naphthalen-2-ylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C15H17N/c16-15(9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10,16H2 |
| Standard InChI Key | XRHNCNYAJLZJFH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-naphthalen-2-ylcyclopentan-1-amine, reflecting its cyclopentane backbone substituted with an amine group at the 1-position and a 2-naphthyl moiety . The molecular formula corresponds to a molecular weight of 211.30 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Depiction and Stereochemical Considerations
The canonical SMILES notation delineates the cyclopentane ring (C1CCC(C1)) bonded to a 2-naphthyl group (C2=CC3=CC=CC=C3C=C2) and an amine substituent . The InChIKey provides a unique identifier for its stereochemical configuration, though the compound’s planar aromatic system minimizes stereoisomerism .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.30 g/mol | |
| LogP (Partition Coefficient) | 4.27 | |
| Canonical SMILES | C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)N |
Synthesis and Manufacturing
Friedel-Crafts Cycloalkylation
A principal synthesis route involves Friedel-Crafts cycloalkylation of 1-(2-naphthyl)-3-pentanols under acidic conditions. For example, treatment with 85% , , or catalysts facilitates cyclization, yielding 1-(2-naphthyl)cyclopentanamine alongside trimethyltetrahydrophenanthrene byproducts . This method capitalizes on the electrophilic aromatic substitution mechanism, where the naphthyl group acts as an electron-rich aromatic system.
Acid-Catalyzed Rearrangements
Alternative approaches employ acid-catalyzed rearrangements of pre-functionalized precursors. For instance, 2-[2-(1-naphthyl)ethyl]cyclopentanone (CAS# 118561-60-7) undergoes reductive amination using or catalytic hydrogenation to yield the target amine . Such methods highlight the versatility of cyclopentanone intermediates in accessing structurally diverse amines.
Table 2: Common Synthesis Methods and Yields
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Friedel-Crafts Cyclization | , , 0–5°C | 60–85% | |
| Reductive Amination | , THF, reflux | 72% |
Physicochemical Properties
Hydrophobicity and Solubility
The compound’s logP value of 4.27 indicates high lipophilicity, rendering it sparingly soluble in aqueous media but readily soluble in organic solvents like dichloromethane or ethyl acetate . This property aligns with its potential application in lipid membrane studies or as a hydrophobic scaffold in drug design.
Thermal Stability
While explicit melting/boiling points are unreported, analogous cyclopentane derivatives (e.g., 1-(2-naphthyl)cyclobutanamine, CAS# 1314676-20-4) exhibit stability up to 200°C, suggesting comparable thermal resilience .
Applications in Research and Industry
Synthetic Intermediate
The compound serves as a precursor for synthesizing tetrahydrophenanthrenes and other polycyclic aromatic hydrocarbons (PAHs) via acid-catalyzed cyclodehydration .
Material Science
Its rigid bicyclic structure makes it a candidate for designing liquid crystals or organic semiconductors, where planar aromatic systems enhance charge transport .
Structural Analogs and Comparative Analysis
1-(2-Naphthyl)cyclobutanamine
This analog (CAS# 1314676-20-4) features a smaller cyclobutane ring, reducing steric hindrance but increasing ring strain. Its molecular weight (197.27 g/mol) and logP (3.89) differ marginally from the cyclopentane variant .
2-[2-(1-Naphthyl)ethyl]cyclopentanone
The ketone precursor (CAS# 118561-60-7) showcases how oxidation state variations impact reactivity, enabling diverse downstream functionalizations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume